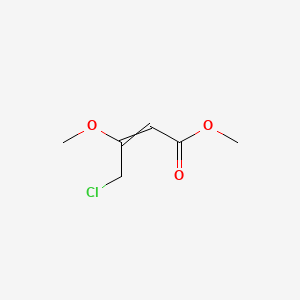
Methyl 4-chloro-3-methoxybut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-methoxybut-2-enoate is an organic compound with the molecular formula C6H9ClO3. It is a colorless to yellow liquid or semi-solid that is used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a chloro group and a methoxy group attached to a butenoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methoxybut-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-3-methoxybut-2-en-1-ol with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and yields the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-chloro-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-3-methoxybut-2-enoate involves its interaction with various molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various reaction intermediates. These intermediates can then participate in further chemical transformations, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-3-methoxybutanoate
- Methyl 4-chloro-3-methoxybut-2-enoate
- Methyl 4-chloro-3-methoxybut-2-enoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a chloro and a methoxy group on the butenoate ester. This combination of functional groups imparts distinct chemical properties and reactivity patterns, making it valuable for various synthetic applications .
Propriétés
Numéro CAS |
85153-60-2 |
|---|---|
Formule moléculaire |
C6H9ClO3 |
Poids moléculaire |
164.59 g/mol |
Nom IUPAC |
methyl (Z)-4-chloro-3-methoxybut-2-enoate |
InChI |
InChI=1S/C6H9ClO3/c1-9-5(4-7)3-6(8)10-2/h3H,4H2,1-2H3/b5-3- |
Clé InChI |
JNYMRXDQVPIONI-HYXAFXHYSA-N |
SMILES |
COC(=CC(=O)OC)CCl |
SMILES isomérique |
CO/C(=C\C(=O)OC)/CCl |
SMILES canonique |
COC(=CC(=O)OC)CCl |
Pictogrammes |
Corrosive; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



